N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine
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Overview
Description
“N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine” is a synthetic organic compound that belongs to the quinazoline class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine” typically involves multiple steps, including the formation of the quinazoline core, the introduction of the spirocyclic moiety, and the attachment of the chloro-fluorophenyl group. Common reagents used in these reactions include anhydrous solvents, strong bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of analogs with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, “N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine” could be investigated for its therapeutic potential in treating various diseases. Its structure suggests it may have activity against certain types of cancer, infections, or other medical conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of “N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- “N4-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazoline-4-amine”
- “N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4-amine”
- “N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-dione”
Uniqueness
What sets “N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine” apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27ClFN5O |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-[(7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy]quinazoline-4,6-diamine |
InChI |
InChI=1S/C24H27ClFN5O/c1-31-6-4-24(5-7-31)11-15(12-24)13-32-22-10-21-17(9-20(22)27)23(29-14-28-21)30-16-2-3-19(26)18(25)8-16/h2-3,8-10,14-15H,4-7,11-13,27H2,1H3,(H,28,29,30) |
InChI Key |
QBPOSGCRMMWDDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)N |
Origin of Product |
United States |
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